3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
Overview
Description
3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a benzo[c]chromen-6-one core structure
Preparation Methods
The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen-6-one core.
Introduction of the methoxy group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the fluorophenyl group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives and appropriate catalysts.
Final coupling and purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one: This compound lacks the methyl group at the 4-position, which may affect its chemical properties and biological activities.
3-[2-(4-fluorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has a reduced benzo[c]chromen-6-one core, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO5/c1-13-21(28-12-20(25)14-3-5-15(24)6-4-14)10-9-18-17-8-7-16(27-2)11-19(17)23(26)29-22(13)18/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHQPORYCJJAQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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